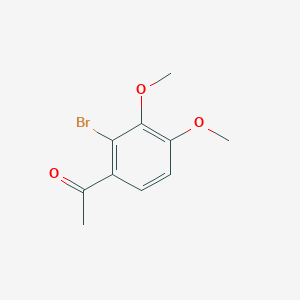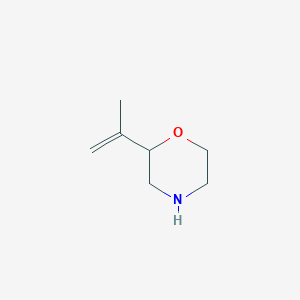
2-(Prop-1-en-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-1-en-2-yl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with both amine and ether functional groups The compound this compound is characterized by the presence of a prop-1-en-2-yl group attached to the nitrogen atom of the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Prop-1-en-2-yl)morpholine involves the nucleophilic ring opening of epoxides. For example, the reaction of limonene oxide with morpholine can produce 1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexan-1-ol . This reaction can be carried out in bulk solution or in electrosprayed microdroplets with a 1:1 water/methanol solvent system. The reaction conditions typically involve elevated temperatures (60–70°C) and extended reaction times (16–48 hours) in bulk solution .
Industrial Production Methods
Industrial production of morpholine derivatives, including this compound, often involves the dehydration of diethanolamine with concentrated sulfuric acid . Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, which also produces ammonium chloride as a byproduct .
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-1-en-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-(Prop-1-en-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of biological processes and as a building block for biologically active molecules.
Industry: It is used in the production of various industrial chemicals and as a solvent or corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 2-(Prop-1-en-2-yl)morpholine involves its interaction with specific molecular targets. For example, it can act as an irreversible tyrosine-kinase inhibitor, affecting pathways involving HER-2 . Additionally, it may interact with other molecular targets, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(Prop-2-yn-1-yl)morpholine: Another derivative with a prop-2-yn-1-yl group instead of a prop-1-en-2-yl group.
N-(Prop-2-en-1-yl)acetamide: A related compound with an acetamide group instead of a morpholine ring.
Uniqueness
2-(Prop-1-en-2-yl)morpholine is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2-prop-1-en-2-ylmorpholine |
InChI |
InChI=1S/C7H13NO/c1-6(2)7-5-8-3-4-9-7/h7-8H,1,3-5H2,2H3 |
Clave InChI |
XTYKDEUKCJSSQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CNCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid](/img/structure/B13580529.png)
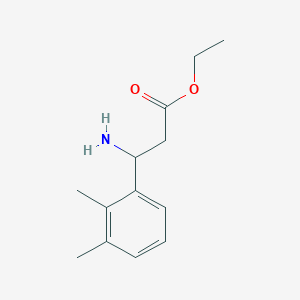
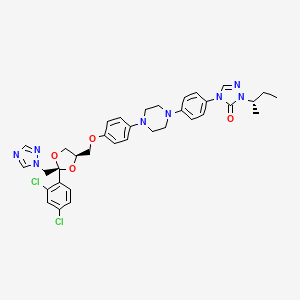
![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B13580550.png)
![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)

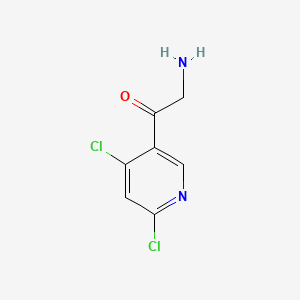
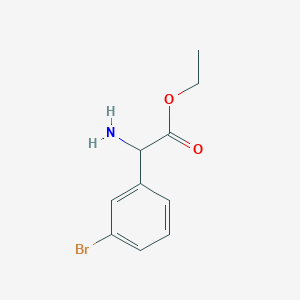
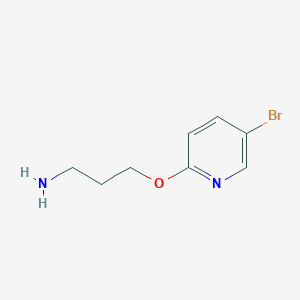
![7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/structure/B13580596.png)
![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)

